molecular formula C13H17NO3 B14848244 4-(Cyclohexyloxy)-3-hydroxybenzamide

4-(Cyclohexyloxy)-3-hydroxybenzamide

Cat. No.: B14848244
M. Wt: 235.28 g/mol
InChI Key: TXZNMCCOMPHPFB-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)-3-hydroxybenzamide is a benzamide derivative featuring a hydroxyl group at the 3-position and a cyclohexyloxy substituent at the 4-position of the benzene ring. This compound combines a polar amide group with a lipophilic cyclohexyl moiety, making it structurally distinct from simpler phenolic or benzoic acid derivatives. The cyclohexyloxy group enhances lipophilicity, which may improve membrane permeability, while the hydroxyl and amide groups provide hydrogen-bonding sites for biological interactions .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

4-cyclohexyloxy-3-hydroxybenzamide

InChI

InChI=1S/C13H17NO3/c14-13(16)9-6-7-12(11(15)8-9)17-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2,(H2,14,16)

InChI Key

TXZNMCCOMPHPFB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)C(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)-3-hydroxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-hydroxybenzoic acid.

    Esterification: The hydroxyl group of 4-hydroxybenzoic acid is esterified using cyclohexanol in the presence of an acid catalyst to form 4-(cyclohexyloxy)benzoic acid.

    Amidation: The ester is then converted to the corresponding amide by reacting with ammonia or an amine under suitable conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The cyclohexyloxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 4-(Cyclohexyloxy)-3-oxobenzamide.

    Reduction: Formation of 4-(Cyclohexyloxy)-3-hydroxybenzylamine.

    Substitution: Formation of various alkoxy-substituted benzamides.

Scientific Research Applications

4-(Cyclohexyloxy)-3-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)-3-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 4-(Cyclohexyloxy)-3-hydroxybenzamide and related compounds:

Compound Name Key Functional Groups Substituents (Position) Pharmacological Relevance
This compound Hydroxyl (C3), Amide (C1), Cyclohexyloxy (C4) -OH (3), -O-Cyclohexyl (4) Stability from amide; moderate lipophilicity
4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide Amino (C4), Benzyloxy (C3), Dimethylamide (C1) -NH₂ (4), -O-Benzyl (3) Increased lipophilicity from benzyl; potential CNS activity
Cyclomethycaine Ester (C1), Cyclohexyloxy (C4) -COO- (ester), -O-Cyclohexyl (4) Topical anesthetic (ester hydrolysis limits stability)
Caffeic Acid (3,4-Dihydroxybenzoic acid) Carboxylic acid (C1), Hydroxyl (C3, C4) -COOH (1), -OH (3,4) Antioxidant, anti-inflammatory properties
N-(4-Hydroxy-3-methoxybenzyl)benzamide Methoxy (C3), Hydroxyl (C4), Amide (C1) -OCH₃ (3), -OH (4) Electron-donating methoxy may alter receptor binding

Pharmacological and Physicochemical Properties

  • However, it is less lipophilic than the benzyloxy group in 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide due to cyclohexane’s saturated structure . Cyclomethycaine, an ester analog, has reduced hydrolytic stability compared to the amide group in the target compound, limiting its systemic use .
  • Hydrogen Bonding and Solubility: The hydroxyl group at C3 in this compound provides hydrogen-bonding capacity, akin to caffeic acid’s antioxidant activity. However, the cyclohexyloxy group reduces aqueous solubility compared to caffeic acid’s carboxylic acid moiety .
  • Metabolic Stability :

    • Amides (e.g., this compound) are generally more resistant to enzymatic hydrolysis than esters (e.g., Cyclomethycaine), suggesting longer half-lives in vivo .

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